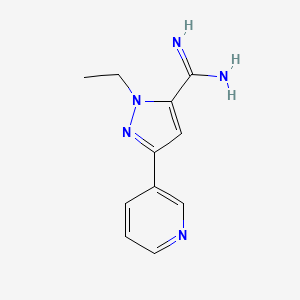

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide

Description

Properties

IUPAC Name |

2-ethyl-5-pyridin-3-ylpyrazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-2-16-10(11(12)13)6-9(15-16)8-4-3-5-14-7-8/h3-7H,2H2,1H3,(H3,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKPYZRYGNOUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CN=CC=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate

- This intermediate is crucial in the synthesis of related pyrazole derivatives, including carboximidamides.

- It is synthesized via oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.

- The oxidation reaction is carried out in an acetonitrile solvent system in the presence of potassium persulfate as the oxidizing agent and sulfuric acid as the catalyst.

- The oxidizing agent is used in stoichiometric amounts ranging from 1.0 to 2.0 equivalents, preferably 1.3 to 1.7 equivalents.

- The reaction yields are reported to be approximately 75-80% under optimized conditions.

Reaction Conditions and Mechanism

- The process involves forming a mixture of the starting pyrazole compound, oxidizing agent, and organic solvent.

- The mixture is heated, and acid is added to promote the oxidation.

- Additional amounts of the starting compound may be added to drive the reaction to completion.

- Potassium persulfate is the preferred oxidizing agent among alternatives such as hydrogen peroxide, organic peroxides, sodium persulfate, ammonium persulfate, potassium monopersulfate, sodium monopersulfate, and potassium permanganate.

Alkylation Strategies for 1-Ethyl Substitution on Pyrazole

Alkylation of Pyrazole-5-Carboxylic Acid Esters

- Alkylation is commonly performed on pyrazole-5-carboxylic acid esters to introduce alkyl groups at the N1 position.

- Traditional alkylating agents include alkyl halides (e.g., ethyl bromide), dialkyl sulfates, and alkyl tosylates.

- However, these methods often produce mixtures of isomeric alkylated pyrazoles, complicating purification.

- For example, ethylation of 3-methylpyrazole-5-carboxylic acid ethyl ester with ethyl bromide and sodium in absolute alcohol yields a mixture of 1-ethyl-3-methyl and 1-ethyl-5-methyl pyrazole esters in a 1:3 ratio, necessitating multiple distillations to isolate the desired isomer.

Alternative Synthetic Route via Enolate and N-Alkylhydrazinium Salts

- A more selective approach involves reacting the enolate of 2,4-dicarboxylic acid esters with N-alkylhydrazinium salts.

- This method aims to reduce isomer formation by controlling the regioselectivity during pyrazole ring formation.

- Despite this, isomeric mixtures are still often obtained, requiring chromatographic or distillative separation.

- The reaction typically involves either free hydrazines with diketocarboxylic esters or sodium salts of diketocarboxylic esters with hydrazine salts, with hydrazine released by treatment with bases such as sodium hydroxide.

Summary Table of Preparation Steps and Conditions

Research Findings and Challenges

- The preparation of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide involves careful control of reaction conditions to minimize isomer formation, especially during alkylation steps.

- Oxidation using potassium persulfate is an effective method for preparing key pyrazole intermediates with good yields.

- Alkylation methods often produce isomeric mixtures, necessitating advanced purification techniques such as multiple distillations or chromatographic separations.

- The formation of the pyrazole ring via enolate and hydrazinium salts offers an alternative but still faces challenges with isomer selectivity.

- Overall, the synthetic route requires optimization of reagent equivalents, reaction time, and temperature to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

Substitution: Substitution reactions can lead to the formation of various substituted pyrazoles.

Scientific Research Applications

Scientific Research Applications

The compound has shown promise in several research areas, including:

Medicinal Chemistry

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide has been investigated for its potential therapeutic effects. Key applications include:

- Anti-inflammatory Activity : Research indicates that this compound can modulate nitric oxide synthase activity, which plays a significant role in inflammatory responses. In vitro studies have demonstrated its effectiveness in reducing inflammation markers in LPS-stimulated macrophages.

- Neuroprotection : In preclinical models of Amyotrophic Lateral Sclerosis (ALS), the compound showed efficacy in extending the lifespan of mouse models by inhibiting mutant SOD1 protein aggregation, suggesting its potential as a neuroprotective agent.

Biochemical Research

The compound interacts with various enzymes and proteins, influencing their activity and function. Notable biochemical applications include:

- Enzyme Modulation : It has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. This interaction can lead to significant changes in cellular processes such as metabolism and signaling pathways.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows chemists to explore various synthetic routes and develop new compounds with desired properties.

Material Science

The compound is also being explored in the development of new materials due to its chemical reactivity and stability. Its applications in industry may include the formulation of advanced coatings or polymers that leverage its unique properties.

Neuroprotection in ALS Models

In a study conducted on ALS mouse models, this compound was identified through high-throughput screening as a promising candidate for further development due to its ability to inhibit protein aggregation associated with neurodegenerative diseases.

Anti-inflammatory Effects

A separate study highlighted the anti-inflammatory potential of derivatives of this compound, which significantly reduced inflammation markers in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests that the compound could be developed into therapeutic agents for inflammatory diseases.

Mechanism of Action

The mechanism by which 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Table 1: Comparative Properties of Pyrazole-5-carboximidamide Derivatives

Key Findings

Electron-Withdrawing Effects : The difluoromethyl analog exhibits enhanced kinase inhibition (IC50 = 8 nM vs. 15 nM for the ethyl derivative) due to increased electronegativity, which may strengthen hydrogen bonding with catalytic residues . However, its solubility decreases by 33% compared to the ethyl variant.

Steric Considerations : The isopropyl derivative shows reduced potency (IC50 = 50 nM), likely due to steric hindrance impairing target binding. Its higher LogP (2.4) correlates with lower aqueous solubility.

Metabolic Stability : The ethyl substituent balances lipophilicity and stability (t½ = 3.2 hrs), outperforming the difluoromethyl group (t½ = 2.1 hrs), which may undergo faster oxidative metabolism.

Crystallographic Insights

SHELX-based crystallography has resolved the planar geometry of the pyrazole-carboximidamide core, revealing π-stacking interactions between the pyridine ring and aromatic residues in target proteins . Ethyl and difluoromethyl substituents adopt distinct orientations in the binding pocket, influencing van der Waals contacts.

Biological Activity

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 215.25 g/mol. Its structure features a pyrazole ring substituted with an ethyl group and a pyridinyl group, along with a carboximidamide moiety, which is crucial for its biological activity .

The biological activity of this compound can be attributed to its interaction with various biological pathways. Notably, it has been studied for:

- Inhibition of Nitric Oxide Synthase (NOS) : The imidamide group in the compound plays a significant role in modulating NOS activity, which is vital in inflammatory responses .

- Protein Aggregation Inhibition : The compound has shown potential in preventing protein aggregation associated with neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). It acts by targeting proteins involved in proteasomal activation .

Case Studies

- Neuroprotection in ALS Models : In preclinical studies, this compound demonstrated efficacy in extending the lifespan of ALS mouse models by inhibiting mutant SOD1 protein aggregation. This was achieved through high-throughput screening that identified the compound as a promising candidate for further development .

- Anti-inflammatory Effects : Research indicated that derivatives of this compound could significantly reduce inflammation markers in LPS-stimulated macrophages, showcasing its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

The compound's unique structure allows it to exhibit distinct biological properties compared to similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide | Structure | Similar anti-inflammatory properties but less potent than the pyridin-3 derivative. |

| 1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide | - | Lacks the imidamide group, resulting in reduced NOS modulation. |

| 1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid | - | Exhibits weaker anti-inflammatory effects due to structural differences. |

Medicinal Chemistry

The compound is being explored for its therapeutic potential in treating neurodegenerative diseases and inflammatory conditions. Its ability to modulate key biological pathways positions it as a candidate for drug development.

Research Applications

In addition to its medicinal uses, this compound serves as a valuable tool in chemical synthesis and biological research, facilitating the exploration of new therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboximidamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves forming the pyrazole core via cyclization reactions, followed by introducing the carboximidamide group. Key steps include:

- Using click chemistry with sodium azide to form triazole intermediates, which can be adapted for pyrazole synthesis .

- Optimizing solvents (e.g., DMF or acetonitrile) and catalysts (e.g., Cu(I) for azide-alkyne cycloaddition) to improve yield (≥80%) and purity (≥95%) .

- Employing Design of Experiments (DoE) to systematically vary parameters like temperature (60–120°C), reaction time (6–24 hrs), and molar ratios (1:1 to 1:3). Fractional factorial designs can reduce experimental runs while identifying critical factors .

Q. What purification and characterization techniques are recommended for isolating this compound and confirming its structure?

- Methodological Answer :

- Purification : Use column chromatography with silica gel and gradients of ethyl acetate/hexane (20–80%) or recrystallization from ethanol/water mixtures .

- Characterization :

- NMR : Compare NMR peaks (e.g., pyridinyl protons at δ 8.5–9.0 ppm, ethyl group at δ 1.2–1.5 ppm) to literature data .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESIMS m/z 250–300 range) and fragmentation patterns .

- HPLC : Assess purity using a C18 column with acetonitrile/water mobile phase (retention time ~8–12 mins) .

Q. How can researchers ensure the stability of this compound under various storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies at 40°C/75% relative humidity (RH) for 1–3 months. Monitor degradation via HPLC .

- Store in amber vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis .

Q. What are the key spectroscopic markers to distinguish this compound from its analogs?

- Methodological Answer :

- IR Spectroscopy : Look for carboximidamide N–H stretches (~3300 cm) and pyridine C=N stretches (~1600 cm) .

- UV-Vis : Absorbance maxima near 270–290 nm due to π→π* transitions in the pyridine and pyrazole rings .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Use fluorometric assays (e.g., kinase or protease targets) with IC determination .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa or MCF-7) via MTT assays (48–72 hr exposure) .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations guide the design of novel derivatives?

- Methodological Answer :

- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict reactivity. For example, pyridinyl groups often enhance electron-withdrawing effects, stabilizing transition states .

- Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (50–100 ns) to assess binding modes to targets like kinases or GPCRs .

Q. How should researchers address contradictory bioactivity data across different experimental models?

- Methodological Answer :

- Perform orthogonal assays : Compare enzyme inhibition (IC) with cell-based viability (EC) to rule out off-target effects .

- Analyze pharmacokinetic parameters (e.g., LogP, solubility) to identify bioavailability limitations. Use PAMPA assays for passive permeability .

Q. What strategies resolve discrepancies in spectral data (e.g., NMR shifts vs. X-ray crystallography)?

- Methodological Answer :

- X-ray Crystallography : Resolve tautomeric forms (e.g., pyrazole vs. pyrazoline) by comparing experimental bond lengths with DFT-optimized structures .

- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange broadening (e.g., ethyl group rotation barriers) .

Q. How can structure-activity relationship (SAR) studies be optimized for this scaffold?

- Methodological Answer :

- Synthesize derivatives with systematic substitutions (e.g., pyridine → pyrimidine, ethyl → propyl groups). Use multivariate analysis (PCA or PLS) to correlate structural descriptors (Hammett σ, π parameters) with bioactivity .

- Prioritize analogs with ClogP < 3 and topological polar surface area (TPSA) < 80 Ų to enhance drug-likeness .

Q. What experimental and computational approaches validate the mechanism of action for this compound?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein thermal stability shifts .

- Network Pharmacology : Integrate RNA-seq data with STRING database networks to identify secondary pathways affected by the compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.